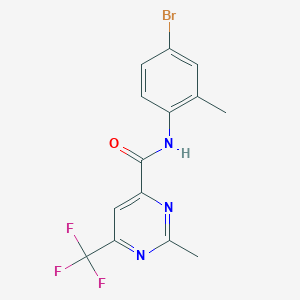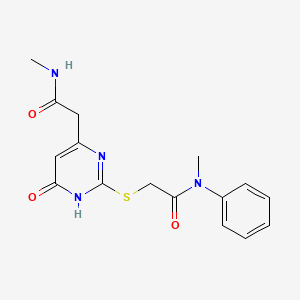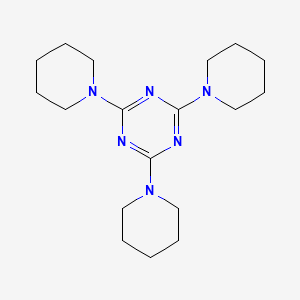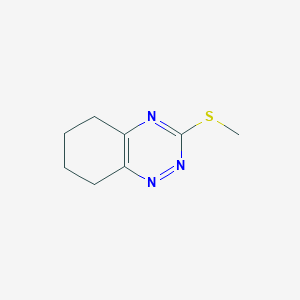
N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide, also known as BPTP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BPTP belongs to a class of compounds known as pyrimidine-based kinase inhibitors, which have shown promise in the treatment of various diseases, including cancer.
Mécanisme D'action
N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide inhibits the activity of specific kinases by binding to their active site, which prevents them from phosphorylating their substrates. This, in turn, disrupts various cellular processes that rely on kinase activity, such as cell division and growth.
Biochemical and Physiological Effects:
N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to inhibit the activity of several kinases, including FLT3, which is commonly mutated in acute myeloid leukemia (AML). Inhibition of FLT3 by N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to induce apoptosis (programmed cell death) in AML cells. N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has also been shown to inhibit the growth of various cancer cell lines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide in lab experiments is its specificity for certain kinases. This allows for targeted inhibition of specific cellular processes, which can help elucidate the role of these processes in disease development and progression. However, one limitation of N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is its potential off-target effects, which can lead to unintended consequences.
Orientations Futures
There are several future directions for research on N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide. One area of interest is the development of more potent and selective N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide analogs, which could improve its efficacy as a kinase inhibitor. Another area of interest is the investigation of N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide as a potential treatment for other diseases besides cancer, such as inflammatory disorders. Additionally, further research is needed to fully understand the mechanisms underlying N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide's activity and to identify potential off-target effects.
Méthodes De Synthèse
The synthesis of N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 4-bromo-2-methylbenzoyl chloride with 2,6-dimethylpyrimidine-4-carboxylic acid, followed by the addition of trifluoromethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has been extensively studied in the field of medicinal chemistry for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell division and growth. Abnormal kinase activity has been linked to the development and progression of various diseases, including cancer. N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has shown promise as a potential treatment for cancer by inhibiting the activity of specific kinases.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3N3O/c1-7-5-9(15)3-4-10(7)21-13(22)11-6-12(14(16,17)18)20-8(2)19-11/h3-6H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYAZBFCNVUHHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=NC(=N2)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)
![1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2364634.png)
![N-cyclohexyl-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2364635.png)





![N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2364643.png)

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2364647.png)


